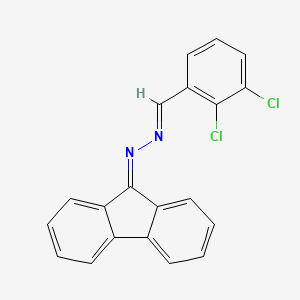

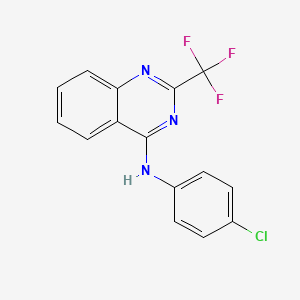

![molecular formula C18H16N4O3S B5569924 methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives are a class of compounds known for their versatile chemical properties and biological activities. These compounds serve as the backbone for various synthetic and medicinal chemistry applications due to their remarkable stability and reactivity patterns.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, starting from o-phenylenediamine and carboxylic acid derivatives. For example, Kuş et al. (2008) explored the synthesis of novel benzimidazole derivatives with antioxidant properties, highlighting the synthetic versatility of benzimidazole backbones (Kuş et al., 2008).

Molecular Structure Analysis

Benzimidazole derivatives exhibit diverse molecular structures, which significantly influence their chemical and physical properties. Studies such as the one by Portilla et al. (2007) have analyzed the hydrogen-bonded structures of methyl benzimidazole derivatives, demonstrating the impact of molecular arrangement on the compound's behavior and interaction patterns (Portilla et al., 2007).

Aplicaciones Científicas De Investigación

Heterocyclic Systems Synthesis

Benzimidazole derivatives and related compounds have been extensively studied for their utility in synthesizing heterocyclic systems. For example, derivatives of benzimidazole have been utilized in the preparation of various fused pyrimidinones, pyrazino pyrimidinones, and thiazolo pyrimidinones. These compounds are synthesized through reactions involving specific reagents that enable the construction of complex heterocyclic frameworks, which are of significant interest due to their pharmacological properties (R. Toplak et al., 1999; Lovro Selič et al., 1997).

Anticancer Agents

Benzimidazole–thiazole derivatives have been synthesized and evaluated for their anticancer activities. Specific derivatives have shown promising results against various cancer cell lines, highlighting the potential of benzimidazole-based compounds in cancer therapy (Z. M. Nofal et al., 2014).

Antioxidant Properties

Novel benzimidazole derivatives have been synthesized and tested for their antioxidant properties. Certain compounds demonstrated significant activity, underscoring the role of benzimidazole scaffolds in developing new antioxidants (C. Kuş et al., 2008).

Corrosion Inhibition

Benzimidazole derivatives have also found applications as corrosion inhibitors. For instance, specific compounds were studied for their efficacy in protecting carbon steel against corrosion in acidic solutions. These studies not only highlight the chemical utility of benzimidazole derivatives but also their potential industrial applications (K. Chkirate et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-25-17(24)13-8-6-12(7-9-13)10-19-22-16(23)11-26-18-20-14-4-2-3-5-15(14)21-18/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYYLYORMMQNCU-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

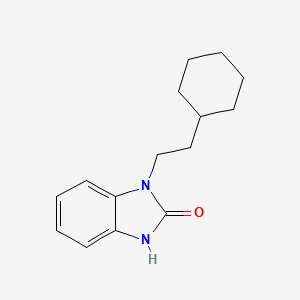

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

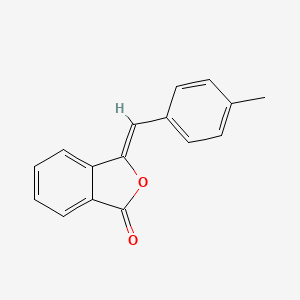

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

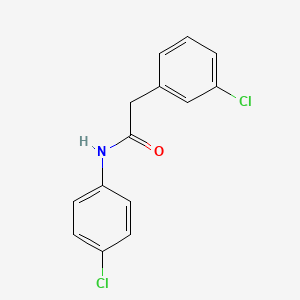

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)